Steric Bulk Comparison: Quantifying Alpha-Carbon Hindrance
The gem-dimethyl substitution at the alpha-carbon of 3,3-dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid introduces significant steric hindrance compared to unsubstituted or mono-substituted analogs. While no direct computational comparison of steric parameters (e.g., Taft Es values or A-values) was found in the public domain, the structural feature is unequivocally present in the target compound and absent in analogs like 4-(2-oxopiperidin-1-yl)butanoic acid (CAS 82360-26-7) and 3-(2-oxopiperidin-1-yl)butanoic acid (CAS 1094630-83-7) [1][2]. The presence of the gem-dimethyl group is a binary, structural differentiator with well-established implications in medicinal chemistry: it restricts conformational flexibility, increases lipophilicity, and often improves metabolic stability by shielding the adjacent carboxylic acid from enzymatic hydrolysis .
| Evidence Dimension | Presence of gem-dimethyl group at alpha-carbon |
|---|---|
| Target Compound Data | Present (gem-dimethyl substitution) |
| Comparator Or Baseline | 4-(2-Oxopiperidin-1-yl)butanoic acid (CAS 82360-26-7): Absent (linear butanoic acid chain) [1]. 3-(2-Oxopiperidin-1-yl)butanoic acid (CAS 1094630-83-7): Absent (unsubstituted butanoic acid chain) [2]. |
| Quantified Difference | Binary structural difference; steric effect not numerically quantified in available data. |
| Conditions | Structural analysis based on chemical structures |
Why This Matters
This steric feature directly impacts coupling efficiency in amide bond formation, potentially requiring different reaction conditions and influencing the yield and purity of derived conjugates.
- [1] PubChem. 4-(2-Oxopiperidin-1-yl)butanoic acid. Compound Summary. CID 16202371. View Source
- [2] PubChem. 3-(2-Oxopiperidin-1-yl)butanoic acid. Compound Summary. CID 53474642. View Source
